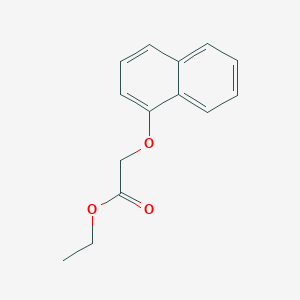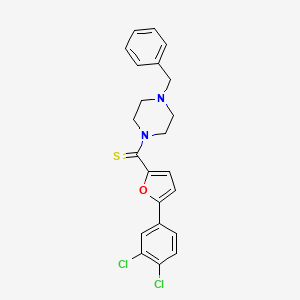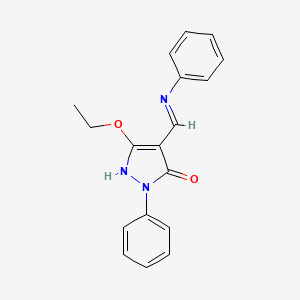![molecular formula C20H16ClN3O B2479353 4-Chlorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether CAS No. 439109-56-5](/img/structure/B2479353.png)
4-Chlorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Chlorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether” is a chemical compound with the molecular formula C20H16ClN3O . It has been found to show good inhibitory effect in some studies .
Molecular Structure Analysis
The molecular structure of “4-Chlorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether” consists of a pyrazolo[1,5-A]pyrimidine core with a 4-chlorobenzyl group and a phenyl group attached . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy, but such data is not available in the current resources.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Chlorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether” include its molecular formula (C20H16ClN3O) and molecular weight (349.8) . Other properties such as melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
Synthesis and Chemical Properties
- Methylpyrazolo[1,5-a]pyrazine-4-carboxylates, structurally related to 4-Chlorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether, have been synthesized through palladium-catalyzed carbonylation processes. This process involves converting nitrile intermediates to corresponding amidoximes and amidines, further leading to the synthesis of new pyrazolo[1,5-a]pyrazine derivatives (Tsizorik et al., 2020).
Biological Activity
- Pyrazolo[1,5-a]pyrimidines, closely related to the chemical , have demonstrated notable antifungal properties. Specific derivatives have shown effectiveness against phytopathogenic fungi like Colletotrichum gloeosporioides (Zhang et al., 2016).
- Some derivatives have also shown potential as anti-inflammatory and antimicrobial agents. For instance, certain 7-trifluoromethylpyrazolo[1,5-a]pyrimidines displayed significant anti-inflammatory activity and exhibited promising antimicrobial properties against Gram-positive bacteria and pathogenic fungi (Aggarwal et al., 2014).
properties
IUPAC Name |
7-[2-[(4-chlorophenyl)methoxy]phenyl]-2-methylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O/c1-14-12-20-22-11-10-18(24(20)23-14)17-4-2-3-5-19(17)25-13-15-6-8-16(21)9-7-15/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULBLSVCYIYJPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzyl 2-(2-methylpyrazolo[1,5-A]pyrimidin-7-YL)phenyl ether | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

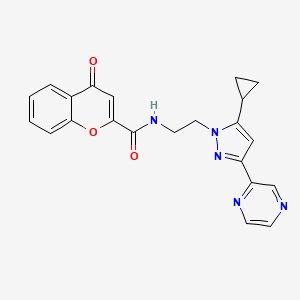
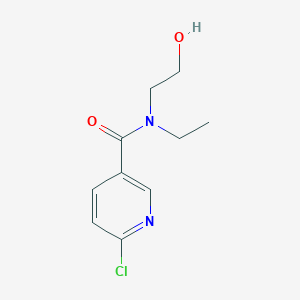
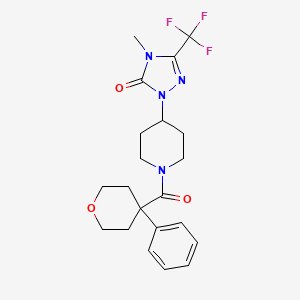
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2479275.png)
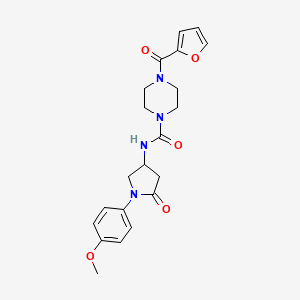
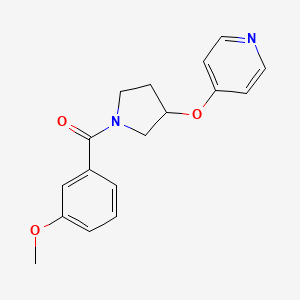
![4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole](/img/structure/B2479278.png)
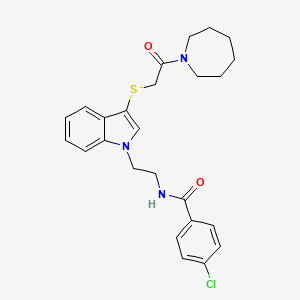
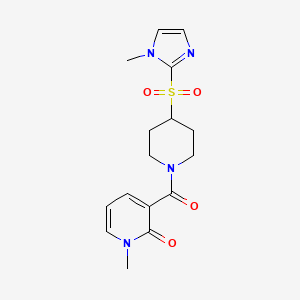
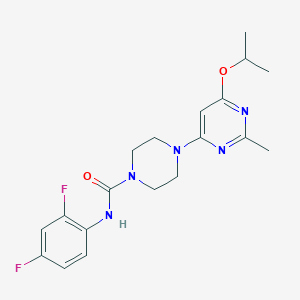
![3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B2479286.png)
